7-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-tosyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position and a tosyl group at the 1st position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-tosyl-1H-indole typically involves the bromination of 1-tosylindole. The process begins with the preparation of 1-tosylindole, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods for 7-Bromo-1-tosyl-1H-indole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted indoles with various functional groups replacing the bromine atom.
- Oxidized or reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-tosyl-1H-indole has several applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: Utilized in the study of indole-based signaling pathways and enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-tosyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tosyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivatives formed during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1H-indole: Lacks the tosyl group, leading to different chemical properties and reactivity.
1-Tosyl-1H-indole: Lacks the bromine atom, affecting its biological activity and synthetic applications.
Uniqueness: 7-Bromo-1-tosyl-1H-indole is unique due to the combined presence of both bromine and tosyl groups, which confer distinct chemical reactivity and biological properties. This dual functionalization allows for versatile applications in synthetic chemistry and biological research .
Eigenschaften
CAS-Nummer |
189266-03-3 |
---|---|
Molekularformel |
C15H12BrNO2S |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
7-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,1H3 |
InChI-Schlüssel |
LUMRKZWMFDOIQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.